2-hydroxy-3-methyl-N'-(1-methyl-2-phenylethylidene)benzohydrazide
Overview
Description
2-hydroxy-3-methyl-N'-(1-methyl-2-phenylethylidene)benzohydrazide, also known as HMPH, is a compound that has gained attention in scientific research due to its potential therapeutic applications. HMPH is a hydrazone derivative that has been synthesized using various methods and has shown promising results in preclinical studies.
Mechanism of Action
The mechanism of action of 2-hydroxy-3-methyl-N'-(1-methyl-2-phenylethylidene)benzohydrazide is not fully understood, but it has been suggested that it may act through various pathways, including the inhibition of oxidative stress, the modulation of inflammatory cytokines, and the suppression of the NF-κB pathway. 2-hydroxy-3-methyl-N'-(1-methyl-2-phenylethylidene)benzohydrazide has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-hydroxy-3-methyl-N'-(1-methyl-2-phenylethylidene)benzohydrazide has been shown to have various biochemical and physiological effects, including the reduction of oxidative stress markers, the inhibition of inflammatory cytokines, and the improvement of insulin sensitivity. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-hydroxy-3-methyl-N'-(1-methyl-2-phenylethylidene)benzohydrazide in lab experiments is that it has shown low toxicity and high selectivity towards cancer cells. However, one limitation is that its solubility in water is relatively low, which may affect its bioavailability.
Future Directions
There are several future directions for the research of 2-hydroxy-3-methyl-N'-(1-methyl-2-phenylethylidene)benzohydrazide, including its potential use in combination with other anti-cancer agents, its application in the treatment of neurodegenerative diseases, and its use as a potential therapeutic agent for diabetic complications. Further studies are needed to fully understand the mechanism of action of 2-hydroxy-3-methyl-N'-(1-methyl-2-phenylethylidene)benzohydrazide and its potential therapeutic applications.
Conclusion:
In conclusion, 2-hydroxy-3-methyl-N'-(1-methyl-2-phenylethylidene)benzohydrazide is a compound that has shown potential in various scientific research applications, including its use as an anti-inflammatory, anti-cancer, and anti-diabetic agent. Its synthesis has been achieved through various methods, and its mechanism of action is not fully understood. 2-hydroxy-3-methyl-N'-(1-methyl-2-phenylethylidene)benzohydrazide has various biochemical and physiological effects, and its future directions include further studies on its potential therapeutic applications.
Scientific Research Applications
2-hydroxy-3-methyl-N'-(1-methyl-2-phenylethylidene)benzohydrazide has shown potential in various scientific research applications, including its use as an anti-inflammatory, anti-cancer, and anti-diabetic agent. It has also been studied for its ability to inhibit the formation of advanced glycation end-products (AGEs), which are associated with various diseases such as diabetes and Alzheimer's disease.
properties
IUPAC Name |
2-hydroxy-3-methyl-N-[(E)-1-phenylpropan-2-ylideneamino]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-12-7-6-10-15(16(12)20)17(21)19-18-13(2)11-14-8-4-3-5-9-14/h3-10,20H,11H2,1-2H3,(H,19,21)/b18-13+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXSPESMOOIICMR-QGOAFFKASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NN=C(C)CC2=CC=CC=C2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C(=O)N/N=C(\C)/CC2=CC=CC=C2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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